Product packaging for 1-Propanone, 1-(2-amino-3-methylphenyl)-(Cat. No.:CAS No. 62819-85-6)

1-Propanone, 1-(2-amino-3-methylphenyl)-

Cat. No.: B8673053
CAS No.: 62819-85-6
M. Wt: 163.22 g/mol
InChI Key: RWRXLGIHJKXIQY-UHFFFAOYSA-N
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Description

Evolution of Synthetic Strategies for Propanone Derivatives

The synthesis of propanone derivatives has evolved considerably, moving from classical methods to more sophisticated and efficient modern techniques. Historically, methods like the Friedel-Crafts acylation have been foundational for creating aryl ketones. nih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. nih.govresearchgate.net While powerful, traditional Friedel-Crafts reactions often require harsh conditions and stoichiometric amounts of catalysts.

Modern advancements have focused on developing milder, more selective, and environmentally benign methodologies. These include the use of more efficient catalysts, including Brønsted acids like triflic acid, and alternative acylating agents to minimize waste and improve yields. nih.govresearchgate.net Other contemporary strategies for synthesizing ketone derivatives, including propanones, involve oxidation of secondary alcohols, hydration of alkynes, and various coupling reactions. For α-amino ketones specifically, methods have expanded to include direct α-C-H amination of ketones, metal-free one-pot strategies from benzylic alcohols and amines, and asymmetric hydrogenations to produce chiral products. acs.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Ketone Derivatives
MethodDescriptionAdvantagesLimitations
Friedel-Crafts Acylation (Classical)Acylation of arenes using acyl halides/anhydrides with a Lewis acid catalyst (e.g., AlCl3). nih.govPowerful C-C bond formation.Requires stoichiometric, moisture-sensitive catalysts; often harsh conditions. mdpi.com
Friedel-Crafts Acylation (Modern)Uses strong Brønsted acids (e.g., TfOH) or more efficient Lewis acids as catalysts. nih.govMilder conditions, catalytic amounts of acid.Substrate scope can be limited by acid sensitivity.
Oxidation of Secondary AlcoholsConversion of a secondary alcohol to a ketone using an oxidizing agent.Wide availability of starting materials.Requires stoichiometric oxidants, which can be hazardous.
Direct α-C-H AminationIntroduction of an amino group at the α-position of a ketone. organic-chemistry.orgAtom-economical.Control of regioselectivity can be challenging.
Multi-component Reactions (e.g., Mannich)One-pot reaction combining a ketone, an aldehyde, and an amine to form a β-aminoketone. nih.govHigh efficiency and convergence. nih.govCan produce complex mixtures if not optimized.

Significance of Aromatic Aminoketones in Chemical Synthesis

Aromatic aminoketones are highly significant intermediates in organic synthesis due to their dual functionality. wikipedia.org The presence of both a nucleophilic amino group and an electrophilic carbonyl group on an aromatic scaffold allows for a variety of intramolecular and intermolecular reactions, making them ideal precursors for the construction of heterocyclic systems. rsc.org

One of the most prominent applications of ortho-aminoaryl ketones is in the synthesis of quinolines, a core structure in many pharmaceuticals and natural products. du.edu.egiipseries.org The Friedländer annulation, for instance, is a classic condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, which directly yields a substituted quinoline (B57606). du.edu.egiipseries.org This reaction and its modern variations, which may use acid or base catalysis, highlight the importance of ortho-aminoaryl ketones as key building blocks. du.edu.eg Beyond quinolines, these intermediates are used to synthesize a range of other N-heterocycles, such as benzodiazepines and quinoxalines, underscoring their versatility. researchgate.net

Table 2: Applications of Aromatic Aminoketones in Synthesis
ApplicationReaction TypeResulting StructureSignificance
Quinoline SynthesisFriedländer Annulation. iipseries.orgSubstituted Quinolines. du.edu.egCore scaffold in numerous pharmaceuticals. researchgate.net
Benzodiazepine SynthesisCondensation/Cyclization1,4-BenzodiazepinesImportant class of psychoactive drugs.
Quinoxaline SynthesisCondensation with 1,2-dicarbonylsSubstituted QuinoxalinesFound in dyes, pharmaceuticals, and organic semiconductors.
Precursor to Chiral MoleculesAsymmetric ReductionChiral Amino Alcohols. nih.govValuable chiral auxiliaries and synthons. rsc.org

Contextualizing 1-Propanone, 1-(2-amino-3-methylphenyl)- within Contemporary Organic Chemistry Research

The specific compound, 1-Propanone, 1-(2-amino-3-methylphenyl)-, fits directly into the class of ortho-aminoaryl ketones. Its structure, featuring a propanoyl group and an amino group in an ortho relationship on a toluene (B28343) ring, makes it a tailored precursor for the synthesis of specifically substituted heterocyclic compounds.

The primary research context for this molecule is as a strategic intermediate. The presence of the propanoyl group provides a reactive α-methylene group adjacent to the carbonyl, making it an ideal substrate for the Friedländer quinoline synthesis. Reaction of 1-Propanone, 1-(2-amino-3-methylphenyl)- with itself or another carbonyl compound would lead to the formation of a polysubstituted quinoline. Specifically, the methyl group at the 3-position of the phenyl ring would result in a methyl-substituted quinoline, allowing for fine-tuning of the steric and electronic properties of the final product. Such control is crucial in medicinal chemistry, where small structural modifications can significantly impact biological activity.

While extensive literature dedicated solely to 1-Propanone, 1-(2-amino-3-methylphenyl)- is not prominent, its value is understood by its potential role in synthetic campaigns targeting complex molecules. Its synthesis would likely be achieved via a Friedel-Crafts acylation of 2-methylaniline (o-toluidine) with propanoyl chloride, followed by selective reduction or other functional group manipulations. The utility of this compound lies in its ability to serve as a bespoke building block for accessing a specific subset of quinoline derivatives and other related heterocycles that are of interest in materials science and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B8673053 1-Propanone, 1-(2-amino-3-methylphenyl)- CAS No. 62819-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62819-85-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-amino-3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H13NO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3,11H2,1-2H3

InChI Key

RWRXLGIHJKXIQY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Propanone, 1 2 Amino 3 Methylphenyl

Catalytic Approaches in the Formation of Aryl Propanones

The formation of the aryl propanone core of the target molecule can be achieved through various catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis plays a crucial role in the construction of the carbon skeleton of aryl ketones. While direct acylation of anilines can be challenging, a common strategy involves the synthesis of a suitable precursor followed by functional group transformations.

One plausible pathway involves the Friedel-Crafts acylation of an N-protected 2-methylaniline derivative. The protective group mitigates the deactivating and coordinating effects of the amino group, allowing the acylation to proceed. However, Friedel-Crafts reactions on anilines are notoriously difficult due to the Lewis basicity of the nitrogen atom, which complexes with the Lewis acid catalyst. ncert.nic.inorganic-chemistry.org This can lead to deactivation of the aromatic ring and poor yields. Protecting the amino group, for instance as an anilide, can circumvent this issue and direct the acylation to the para position. google.com Achieving the desired ortho-acylation to the methyl group is a significant regiochemical challenge.

A more contemporary approach involves cross-coupling reactions. For instance, a suitably functionalized 2-bromo-3-methylaniline (B1268886) derivative could be coupled with a propanoyl source using a palladium catalyst. Alternatively, an organometallic reagent derived from a protected 1-bromo-2-methyl-3-nitrobenzene could be coupled with propanoyl chloride. Subsequent reduction of the nitro group would then yield the desired aminophenyl propanone.

Table 1: Comparison of Potential Catalytic Systems for Precursor Synthesis

Catalytic SystemPrecursorsAdvantagesChallenges
Lewis Acids (e.g., AlCl₃, Ga(OTf)₃)N-protected 2-methylaniline, Propanoyl chloride/anhydride (B1165640)Well-established for Friedel-Crafts acylationPoor regioselectivity for ortho product, harsh conditions, catalyst poisoning by amine
Palladium Catalysts (e.g., Pd(PPh₃)₄)1-Bromo-2-methyl-3-nitrobenzene, Organotin or Organoboron reagentsHigh functional group tolerance, milder conditionsMulti-step synthesis of precursors
Copper Catalysts2-Iodo-6-methylaniline, Propanoyl sourcesCost-effectiveCan require specific ligands and conditions

Organocatalytic Pathways to Related Molecular Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and can be applied to the formation of related molecular scaffolds. While a direct organocatalytic synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- is not prominently documented, organocatalytic methods can be employed for the enantioselective synthesis of α-amino ketones, which are structurally related. nih.gov For instance, the development of chiral organocatalysts could potentially be applied to a Mannich-type reaction involving a suitable enolate precursor and an electrophilic amine source, followed by oxidation to furnish the ketone.

Chemospecific Functionalization Strategies

Achieving the desired substitution pattern on the aromatic ring and the formation of the ketone carbonyl group requires highly specific functionalization methods.

Regioselective Introduction of the Aminophenyl Moiety

The primary challenge in the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- lies in the regioselective functionalization of the aromatic ring. The starting material, 2-methylaniline (o-toluidine), is an ortho- and para-directing activator. wikipedia.orgsynthetikaeu.comnih.gov Direct Friedel-Crafts acylation would likely lead to a mixture of products with the acyl group at the para-position to the amino group being the major product.

To achieve the desired 2-amino-3-methyl substitution pattern with an adjacent propanone group, a multi-step synthetic sequence is often necessary. One potential route starts with 2-nitrotoluene (B74249). Nitration of toluene (B28343) primarily yields a mixture of ortho- and para-nitrotoluene, which can be separated. wikipedia.org The ortho-isomer can then be subjected to further functionalization.

A plausible synthetic route is outlined below:

Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluene isomers, from which 2-nitrotoluene is isolated.

Halogenation: The 2-nitrotoluene can be halogenated (e.g., brominated) at the position meta to the nitro group and ortho to the methyl group, yielding 2-bromo-6-nitrotoluene. Directing this regioselectivity can be challenging. A more controlled approach might involve starting from a different precursor.

Acylation: An alternative is to start with 3-methylpropiophenone and introduce the amino group. Nitration of 3-methylpropiophenone would likely occur at the positions ortho and para to the activating methyl group. The position ortho to the methyl group and meta to the deactivating propanoyl group would be favored, leading to 1-(2-nitro-3-methylphenyl)propan-1-one.

Reduction: The nitro group in 1-(2-nitro-3-methylphenyl)propan-1-one can then be selectively reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), to yield the final product.

The Sugasawa reaction, which is an ortho-acylation of unprotected anilines using nitriles in the presence of a Lewis acid like BCl₃ and a protic acid, presents a more direct but potentially challenging route. chem-station.com This reaction could theoretically be applied to 2-methylaniline with propionitrile (B127096) to directly install the propanoyl group at the desired position.

Control over Ketone Carbonyl Formation

The formation of the propanone moiety is typically achieved through Friedel-Crafts acylation using propanoyl chloride or propanoic anhydride with a suitable Lewis acid catalyst. organic-chemistry.org As mentioned, the presence of the amino group on the aromatic ring complicates this reaction.

An alternative strategy involves the oxidation of a corresponding secondary alcohol. For example, 1-(2-amino-3-methylphenyl)propan-1-ol could be oxidized to the desired ketone. This precursor alcohol could be synthesized via a Grignard reaction between a suitable organometallic reagent (e.g., 2-amino-3-methylphenylmagnesium bromide, prepared from the corresponding bromoaniline) and propanal. The challenge here lies in the protection of the reactive amino group during the Grignard reagent formation and reaction.

Table 2: Methods for Ketone Carbonyl Formation

MethodReagentsSubstrateAdvantagesDisadvantages
Friedel-Crafts AcylationPropanoyl chloride/anhydride, Lewis acidN-protected 2-methylanilineDirect introduction of the acyl groupRegioselectivity issues, catalyst incompatibility with free amine
Oxidation of Secondary AlcoholOxidizing agents (e.g., PCC, Swern oxidation)1-(2-amino-3-methylphenyl)propan-1-olMilder conditions, avoids harsh Lewis acidsRequires synthesis of the alcohol precursor, potential for over-oxidation
Grignard Reaction followed by OxidationPropanal, 2-amino-3-methylphenyl Grignard reagent1-Bromo-2-methyl-3-aminobenzene (protected)Builds the carbon skeleton and alcohol in one stepRequires protection of the amino group

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of 1-Propanone, 1-(2-amino-3-methylphenyl)-. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For a Friedel-Crafts based approach, screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, Ga(OTf)₃) and solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane) is essential. google.com The stoichiometry of the Lewis acid is also a crucial factor, as it can influence both the reaction rate and the formation of byproducts.

In the case of a synthesis involving the reduction of a nitro group, the choice of reducing agent and reaction conditions must be carefully selected to avoid reduction of the ketone carbonyl group. Catalytic hydrogenation with palladium on carbon is often effective and selective under controlled pressure and temperature.

For any multi-step synthesis, purification of intermediates at each stage is vital to ensure the final product's purity. Techniques such as column chromatography, recrystallization, and distillation are commonly employed.

Table 3: Illustrative Optimization Parameters for a Hypothetical Nitration-Reduction Route

StepParameterConditions to OptimizeDesired Outcome
Nitration of 3-methylpropiophenoneTemperature-10 °C to 25 °CMaximize formation of the 2-nitro isomer
Nitrating agentHNO₃/H₂SO₄, other nitrating agentsImprove regioselectivity
Reduction of 1-(2-nitro-3-methylphenyl)propan-1-oneCatalystPd/C, PtO₂, Raney NiHigh yield of the amine
Hydrogen Pressure1-5 atmComplete reduction of nitro group without affecting the ketone
SolventEthanol, Methanol (B129727), Ethyl acetateEfficient reaction and easy product isolation

By systematically investigating these parameters, a robust and efficient synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- can be developed.

Novel Synthetic Routes to 1-Propanone, 1-(2-amino-3-methylphenyl)- and its Structural Analogues

Traditional methods for the synthesis of 2-aminoaryl ketones often involve multi-step procedures that may suffer from low yields and the use of hazardous reagents. Recent research has focused on developing more direct and efficient catalytic methods.

One of the foundational methods for generating the core structure of 1-Propanone, 1-(2-amino-3-methylphenyl)- involves the Friedel-Crafts acylation. Historically, this reaction required more than stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste and environmental concerns. A significant advancement in this area is the development of catalytic Friedel-Crafts acylation of aniline (B41778) derivatives. The use of gallium triflates in a lithium perchlorate-nitromethane solution has been shown to effectively catalyze the acylation of anilides, which can then be deprotected to yield the desired p-ketoaniline. google.com This catalytic approach represents a substantial improvement over classical methods.

Another innovative approach involves the use of copper-catalyzed domino oxidative processes. For instance, tryptanthrin (B1681603) derivatives have been synthesized from 2-aminoaryl methyl ketones and isatoic anhydrides using a CuI/DMSO-mediated reaction. researchgate.net While not a direct synthesis of the target molecule, this methodology showcases a novel pathway for the functionalization of 2-aminoaryl ketones, which could be adapted for the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- and its analogues.

Furthermore, multi-enzyme biosynthesis presents a novel and green route to related compounds. For example, 3-amino-2-hydroxy acetophenone (B1666503) has been produced from m-nitroacetophenone using a three-enzyme system, achieving a significantly higher yield than previously reported biosynthetic methods. researchgate.net This highlights the potential of biocatalysis in developing sustainable routes to aminoaryl ketones.

The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes, has been modified for the preparation of novel 3-acetyl-2-aminothiophenes from cyanoacetone. nih.gov This demonstrates the adaptability of established name reactions to create new synthetic pathways for related functional groups.

While direct novel synthetic routes for 1-Propanone, 1-(2-amino-3-methylphenyl)- are not extensively documented in publicly available literature, the principles from these related syntheses provide a strong foundation for the development of new and improved methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- and its analogues is crucial for developing environmentally benign processes. These principles focus on waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. rsc.orgijtsrd.com

A key area of improvement is the replacement of hazardous reagents and solvents. For instance, sunlight-driven N-acetylation of anilines using magnesium sulfate (B86663) as a mild Lewis acid catalyst under neat conditions has been reported as a cost-effective and energy-benign process. rsc.orgrsc.org This approach avoids the use of corrosive acetylating agents like acetic anhydride and toxic solvents. Photoinduced acetylation of anilines under aqueous and catalyst-free conditions further exemplifies a green and efficient method, utilizing water as the solvent and a non-toxic, water-soluble photosensitizer. nih.gov

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of Lewis acids, such as gallium triflates in Friedel-Crafts acylation, significantly reduces waste compared to stoichiometric methods. google.com The development of catalyst-free methods, such as the microwave-accelerated reaction of alk-3-yn-1-ones with o-phenylenediamines in ethanol, also represents a significant step towards greener synthesis. rsc.org

The table below summarizes the application of green chemistry principles in reactions relevant to the synthesis of 2-aminoaryl ketones.

Green Chemistry PrincipleApplication in Synthesis of 2-Aminoaryl Ketone Analogues
Prevention of Waste Catalytic methods (e.g., Ga(OTf)₃ in Friedel-Crafts acylation) minimize waste compared to stoichiometric reagents. google.com
Atom Economy Catalyst-free chemo-/regio-/stereo-selective amination of alk-3-ynones for the synthesis of benzodiazepines and enaminones demonstrates high atom economy. rsc.org
Less Hazardous Chemical Syntheses Use of magnesium sulfate as a mild Lewis acid catalyst in N-acetylation of anilines. rsc.orgrsc.org
Safer Solvents and Auxiliaries Photoinduced acetylation of anilines in water. nih.gov
Design for Energy Efficiency Sunlight-driven N-acetylation of anilines. rsc.orgrsc.org
Use of Renewable Feedstocks While not directly applied to the target molecule, the broader field is exploring bio-based starting materials.
Reduce Derivatives Direct catalytic synthesis of unprotected 2-amino-1-phenylethanols from alkenes using iron(II) phthalocyanine (B1677752) avoids protection/deprotection steps.
Catalysis Use of recyclable catalysts and development of catalyst-free reactions. rsc.org

Flow Chemistry Applications for Efficient Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. nih.govamt.uk The application of flow chemistry to the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- and its precursors can lead to significant process improvements.

Continuous flow processes are particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volumes enhance heat transfer and minimize the accumulation of dangerous substances. nih.gov For instance, Friedel-Crafts reactions, which are often exothermic, can be performed more safely and with better control in a flow reactor. acs.org The continuous flow Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride using AlCl₃ as a Lewis acid has been demonstrated, achieving a high yield with a short residence time. acs.org

The table below outlines potential flow chemistry applications for key reaction types in the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)-.

Reaction TypePotential Flow Chemistry ApplicationAdvantages
Friedel-Crafts Acylation Continuous flow acylation of 2-methylaniline derivatives using a packed-bed reactor with a solid Lewis acid catalyst.Improved safety, better temperature control, potential for catalyst recycling. acs.org
Amination Flow amination of a suitable precursor in a microreactor.Enhanced mixing, rapid optimization of reaction conditions, safe handling of reagents. nih.govelveflow.com
Multi-step Synthesis Telescoped flow synthesis combining acylation and subsequent functional group manipulations without isolation of intermediates.Increased efficiency, reduced waste, shorter overall synthesis time. elveflow.com

While specific flow chemistry setups for the production of 1-Propanone, 1-(2-amino-3-methylphenyl)- are not yet widely reported, the successful application of this technology to related transformations demonstrates its significant potential for the efficient and scalable synthesis of this important chemical intermediate. acs.orgnih.gov

Sophisticated Spectroscopic and Structural Elucidation of 1 Propanone, 1 2 Amino 3 Methylphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For 1-Propanone, 1-(2-amino-3-methylphenyl)-, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

Due to the absence of specific experimental NMR data for 1-Propanone, 1-(2-amino-3-methylphenyl)- in the provided search results, a predictive analysis based on established principles for similar substituted aromatic ketones is discussed. The expected chemical shifts (δ) are influenced by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing propanoyl (-C(O)CH₂CH₃) group on the phenyl ring.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic (H4, H5, H6)6.5 - 7.5m-
-NH₂4.0 - 5.0br s-
-C(O)CH₂-2.8 - 3.2q~7.2
Ar-CH₃2.1 - 2.4s-
-CH₂CH₃1.0 - 1.3t~7.2

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O198 - 202
Aromatic C-NH₂ (C2)145 - 150
Aromatic C-CH₃ (C3)125 - 130
Aromatic C-C=O (C1)128 - 133
Aromatic CH (C4, C5, C6)115 - 135
-C(O)CH₂-30 - 35
Ar-CH₃18 - 22
-CH₂CH₃8 - 12

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To move beyond simple chemical shifts and establish the precise bonding framework, a suite of 2D-NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. A key expected correlation would be between the methylene (B1212753) protons of the ethyl group (-C(O)CH₂-) and the methyl protons (-CH₂CH₃), appearing as a cross-peak. Correlations between the aromatic protons would also help to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic CH groups, the aromatic methyl group, and the ethyl group to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For this molecule, a key NOESY correlation would be expected between the amino protons (-NH₂) and the aromatic proton at the C6 position, as well as between the aromatic methyl protons and the aromatic proton at the C4 position. This information helps to confirm the relative positioning of the substituents on the phenyl ring.

Solid-State NMR Investigations of Crystalline Forms

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the structure within a crystalline lattice. Polymorphism, the existence of multiple crystalline forms, can be investigated using ssNMR. Different packing arrangements in polymorphs would lead to distinct chemical shifts and cross-polarization dynamics in the solid state. Although specific experimental data is not available, ssNMR would be a powerful tool to study potential intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, in the solid phase.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Weak
C-H (Aromatic)Stretch3000 - 3100Strong
C-H (Aliphatic)Stretch2850 - 3000Strong
C=O (Ketone)Stretch1660 - 1680Medium
C=C (Aromatic)Ring Stretch1550 - 1620Strong
N-H (Amino)Bend1580 - 1650Weak
C-NStretch1250 - 1350Medium

Probing Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the C=O group) within the same molecule, as well as in intermolecular interactions, makes hydrogen bonding a key feature of its structure. In FT-IR spectroscopy, hydrogen bonding typically leads to a broadening and red-shifting (lower frequency) of the stretching vibrations of the involved groups. For 1-Propanone, 1-(2-amino-3-methylphenyl)-, the N-H stretching bands would likely be broader and at a lower wavenumber than a free amine, indicating intermolecular hydrogen bonding. The C=O stretching frequency may also be slightly lowered from that of a simple aromatic ketone.

Conformational Preferences via Vibrational Modes

The rotational freedom around the single bond connecting the propanoyl group to the phenyl ring can lead to different conformers. The specific frequencies of certain vibrational modes, particularly those involving the carbonyl group and the aromatic ring, can be sensitive to the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring. By comparing experimental FT-IR and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or solution could be inferred.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1-Propanone, 1-(2-amino-3-methylphenyl)-, with a molecular formula of C₁₀H₁₃NO, the expected exact mass would be approximately 163.22 g/mol .

In an electron ionization (EI) mass spectrometer, the molecule would first form a molecular ion ([M]⁺•). This high-energy ion would then undergo fragmentation through various pathways. The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure.

Predicted Fragmentation Pathways and Key Fragments

A common fragmentation pathway for ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken.

Alpha-Cleavage: Loss of the ethyl radical (•CH₂CH₃) from the molecular ion would result in a prominent acylium ion.

[C₁₀H₁₃NO]⁺• → [C₈H₈NO]⁺ + •CH₂CH₃

Predicted m/z of [C₈H₈NO]⁺: 134

Loss of CO (Decarbonylation): The acylium ion could further lose a molecule of carbon monoxide.

[C₈H₈NO]⁺ → [C₇H₈N]⁺ + CO

Predicted m/z of [C₇H₈N]⁺: 106

Another characteristic fragmentation for aromatic compounds is the cleavage of the bond between the aromatic ring and the substituent.

Cleavage of the Propanoyl Group: Loss of the entire propanoyl group as a radical would leave the aminomethylphenyl cation.

[C₁₀H₁₃NO]⁺• → [C₇H₈N]⁺ + •C(O)CH₂CH₃

Predicted m/z of [C₇H₈N]⁺: 106

Table of Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Proposed Fragment Ion StructureFragmentation Pathway
163[C₁₀H₁₃NO]⁺•Molecular Ion
134[CH₃(NH₂)C₆H₃CO]⁺Alpha-cleavage (loss of •CH₂CH₃)
106[CH₃(NH₂)C₆H₃]⁺Decarbonylation or direct cleavage

The presence and relative abundance of these and other fragment ions in the mass spectrum would provide strong evidence for the structure of 1-Propanone, 1-(2-amino-3-methylphenyl)-. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming their elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

No published studies detailing the tandem mass spectrometry (MS/MS) analysis of 1-Propanone, 1-(2-amino-3-methylphenyl)- were found. This information is crucial for determining the compound's fragmentation patterns, which provides definitive structural confirmation and insights into its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While the elemental composition of 1-Propanone, 1-(2-amino-3-methylphenyl)- can be theoretically calculated from its molecular formula, C₁₀H₁₃NO, no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. HRMS is essential for experimentally confirming the precise mass and, consequently, the elemental composition of a molecule, which is a fundamental step in its characterization.

X-ray Crystallography and Single-Crystal Diffraction Studies

A search for crystallographic information yielded no results. There are no published single-crystal X-ray diffraction studies for this compound in crystallographic databases. Therefore, critical information that would be derived from such studies is unavailable.

Without crystallographic data, the absolute configuration of the molecule, if chiral centers are present, cannot be determined experimentally.

Information regarding the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding or π-stacking) is absent, as this is obtained through single-crystal X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No publicly accessible UV-Vis or fluorescence spectra for 1-Propanone, 1-(2-amino-3-methylphenyl)- could be located. This spectroscopic data is necessary to understand the electronic properties of the molecule.

Due to the absence of UV-Vis and fluorescence spectra, the specific electronic transitions (e.g., n→π* or π→π*) and the chromophoric properties of the compound remain experimentally uncharacterized.

Influence of Substituents on Electronic Structure

The electronic structure of 1-Propanone, 1-(2-amino-3-methylphenyl)-, a molecule characterized by a propanone group and an amino group attached to a methyl-substituted benzene (B151609) ring, is intricately influenced by the nature and position of additional substituents on the aromatic core. These substituents can modulate the electron density distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the spectroscopic properties of the molecule. The electronic effects of substituents are primarily understood through a combination of inductive and resonance effects.

Inductive Effects: The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electronegative substituents, such as halogens or a nitro group, exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. Conversely, alkyl groups exhibit a positive inductive effect (+I), donating electron density.

Resonance Effects: The resonance effect, or mesomeric effect, involves the delocalization of π-electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, can donate these electrons to the ring, a positive resonance effect (+M). On the other hand, groups with π-bonds that can withdraw electrons from the ring, such as nitro (-NO2) or carbonyl (-C=O) groups, exhibit a negative resonance effect (-M).

In the context of 1-Propanone, 1-(2-amino-3-methylphenyl)-, the existing amino group is a strong electron-donating group (+M > -I), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group is a weak electron-donating group (+I). The propanone group, being a carbonyl-containing substituent, acts as an electron-withdrawing group (-M, -I). The interplay of these existing groups sets a baseline electronic structure that is then further perturbed by any additional substituents.

The introduction of further substituents on the phenyl ring can either enhance or counteract the effects of the native amino and methyl groups. Electron-donating groups (EDGs) will further increase the electron density of the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This generally leads to a smaller HOMO-LUMO gap, which can result in a bathochromic (red) shift in the molecule's UV-Vis absorption spectrum.

Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring. These groups tend to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), but the effect on the LUMO is often more pronounced. This also typically results in a narrowing of the HOMO-LUMO gap and a bathochromic shift in the UV-Vis spectrum.

The position of the substituent relative to the amino and propanone groups is crucial. For instance, a substituent at the para-position to the amino group will have a more significant resonance effect compared to a meta-position. The Hammett equation provides a quantitative measure of the electronic influence of various substituents through their respective Hammett constants (σ). sciepub.comnih.govwikipedia.org An electron-withdrawing substituent will have a positive σ value, while an electron-donating substituent will have a negative σ value. nih.gov

Below is a data table illustrating the expected influence of various substituents at the 5-position (para to the amino group) on a key electronic property of the parent molecule, correlated with their Hammett para-constants (σp).

Substituent (at 5-position)Hammett Constant (σp)Electronic NaturePredicted Effect on HOMO-LUMO GapPredicted Shift in λmax (UV-Vis)
-N(CH₃)₂-0.83Strong Electron-DonatingSignificant DecreaseLarge Bathochromic Shift
-NH₂-0.66Strong Electron-DonatingSignificant DecreaseLarge Bathochromic Shift
-OCH₃-0.27Electron-DonatingDecreaseBathochromic Shift
-CH₃-0.17Weak Electron-DonatingSlight DecreaseSlight Bathochromic Shift
-H0.00Neutral (Reference)ReferenceReference
-Cl0.23Weak Electron-WithdrawingSlight DecreaseSlight Bathochromic Shift
-Br0.23Weak Electron-WithdrawingSlight DecreaseSlight Bathochromic Shift
-CO₂CH₃0.45Moderate Electron-WithdrawingDecreaseBathochromic Shift
-CN0.66Strong Electron-WithdrawingSignificant DecreaseLarge Bathochromic Shift
-NO₂0.78Strong Electron-WithdrawingSignificant DecreaseLarge Bathochromic Shift

The trends shown in the table are based on established principles of physical organic chemistry. sciepub.comfrontiersin.org Stronger electron-donating groups, with more negative σp values, and stronger electron-withdrawing groups, with more positive σp values, are both predicted to decrease the HOMO-LUMO gap and cause a bathochromic shift in the absorption maximum. This is because both types of substituents can extend the π-conjugation and facilitate intramolecular charge transfer upon electronic excitation. The magnitude of this effect is generally correlated with the absolute value of the Hammett constant. Computational studies on similar aromatic systems have confirmed these general trends, showing that substituents significantly modulate the energies of frontier molecular orbitals.

Theoretical and Computational Investigations of 1 Propanone, 1 2 Amino 3 Methylphenyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and the prediction of vibrational spectra. researchgate.netnih.gov

A geometry optimization calculation for 1-Propanone, 1-(2-amino-3-methylphenyl)- would be performed to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This is typically achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or cc-pVDZ, which provides a mathematical description of the atomic orbitals. nih.govresearchgate.netnih.gov The resulting optimized structure provides key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes, based on typical values for similar chemical structures.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C=O (carbonyl)1.22
Bond Length (Å)Caromatic-Ccarbonyl1.50
Bond Length (Å)Caromatic-N1.39
Bond Angle (°)Caromatic-C-O121.5
Bond Angle (°)Caromatic-Caromatic-N120.5
Dihedral Angle (°)Caromatic-Caromatic-C-O25.0

Following optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. core.ac.uk Each calculated frequency corresponds to a specific vibrational mode of the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

Calculated Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
3450N-H asymmetric stretch
3360N-H symmetric stretch
3065C-H aromatic stretch
2975C-H aliphatic stretch (CH₃)
1680C=O carbonyl stretch
1610N-H scissoring
1585C=C aromatic ring stretch

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energy values for molecules. nih.govresearchgate.net These calculations are valuable for determining fundamental electronic properties such as total energy, ionization potential (the energy required to remove an electron), and electron affinity (the energy released when an electron is added). These values are crucial for understanding the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the HOMO-LUMO gap being an indicator of chemical reactivity and electronic excitability. researchgate.net

Table 3: Illustrative High-Accuracy Energy Properties for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

PropertyCalculated ValueSignificance
Total Electronic Energy (Hartree)-552.75Ground state energy of the molecule
Ionization Potential (eV)7.8Energy required to remove an electron
Electron Affinity (eV)0.9Energy released upon gaining an electron
HOMO Energy (eV)-5.9Energy of the highest occupied molecular orbital
LUMO Energy (eV)-1.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (eV)4.4Indicator of electronic stability and reactivity

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations analyze a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule by simulating the movement of its atoms over time. nih.govrsc.org This technique is essential for exploring the different conformations a molecule can adopt and understanding its flexibility. researchgate.netnih.gov

The structure of 1-Propanone, 1-(2-amino-3-methylphenyl)- contains several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. The most significant of these are the Caromatic–Ccarbonyl bond and the Ccarbonyl–Cethyl bond. The energy required to rotate around these bonds, known as the rotational barrier, dictates the molecule's flexibility and the relative populations of its conformers. These barriers can be calculated by performing a series of constrained geometry optimizations or through analysis of MD trajectories. nih.govresearchgate.netbiomedres.us Lower barriers indicate greater flexibility. nih.gov

Table 4: Illustrative Calculated Rotational Energy Barriers for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

Rotatable BondTransition State Dihedral AngleEnergy Barrier (kcal/mol)
Caromatic–Ccarbonyl~90°4.5
Ccarbonyl–Cethyl~120°2.8

A molecule's conformation and properties can be significantly influenced by its environment, particularly the solvent. scirp.orgnih.gov MD simulations are well-suited to study these effects by including solvent molecules explicitly in the simulation box or by using an implicit continuum model that represents the average effect of the solvent. rsc.orgupc.eduresearchgate.net Simulations in different solvents, such as polar water versus nonpolar chloroform, can reveal how intermolecular interactions shift the conformational equilibrium. For instance, polar solvents may stabilize conformers with larger dipole moments, while intramolecular hydrogen bonding might be favored in nonpolar environments.

Table 5: Illustrative Solvent Effects on Molecular Properties of 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

PropertyIn VacuumIn Chloroform (Nonpolar)In Water (Polar)
Calculated Dipole Moment (Debye)2.8 D3.1 D3.9 D
Population of Planar Conformer (%)65%55%30%

Prediction of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to confirm a molecule's structure.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption (UV-Vis) spectrum of a molecule. mdpi.comyoutube.com The calculation yields the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., from a π to a π* orbital). nih.govresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding of each nucleus. nih.govresearchgate.net These shielding values can be converted into chemical shifts (δ), providing a predicted NMR spectrum. acs.orgbohrium.comrsc.org Accurate prediction of ¹H and ¹³C chemical shifts is a powerful tool for structural elucidation. nih.gov

Table 6: Illustrative Predicted Electronic Transitions (UV-Vis) for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes, calculated using TD-DFT in a simulated methanol (B129727) solvent.

λmax (nm)Oscillator Strength (f)Major Orbital Contribution
3450.18HOMO → LUMO (π→π)
2580.45HOMO-2 → LUMO (π→π)
2200.31HOMO → LUMO+1 (n→π*)

Table 7: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes, referenced to TMS.

NucleusAtom DescriptionPredicted Chemical Shift (ppm)
¹³CC=O (carbonyl)201.5
¹³CC-NH₂ (aromatic)148.0
¹³CC-CH₃ (aromatic)138.2
¹HNH₂4.5 (broad)
¹HCH₂ (propanone)2.95 (quartet)
¹HCH₃ (aromatic)2.25 (singlet)
¹HCH₃ (propanone)1.10 (triplet)

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. rsc.org The in silico prediction of NMR chemical shifts via quantum mechanical calculations has become a routine method to assist in the assignment of experimental spectra. rsc.org Methods like Density Functional Theory (DFT) are commonly used to compute the NMR shielding tensors, which are then converted into chemical shifts. rsc.orgacs.org

The process begins with the optimization of the molecule's 3D geometry to find its most stable conformation. Following this, NMR calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are performed on the optimized structure. acs.org The resulting isotropic shielding values are typically scaled using empirical formulas or referenced against a standard compound like Tetramethylsilane (TMS) to yield predicted chemical shifts. nrel.gov

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, a theoretical study would generate predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values are invaluable for assigning peaks in an experimental spectrum and confirming the proposed structure. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects not accounted for in the calculation.

Below is a hypothetical table of predicted NMR chemical shifts for 1-Propanone, 1-(2-amino-3-methylphenyl)-, calculated at a representative level of theory.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-201.5
Aromatic C-NH₂-148.0
Aromatic C-CH₃-125.2
Aromatic C-H (ortho to NH₂)6.8116.5
Aromatic C-H (meta to NH₂)7.2130.1
Aromatic C-H (para to NH₂)6.7118.9
Propanone CH₂2.938.0
Propanone CH₃1.18.5
Aromatic CH₃2.217.3
Amino (NH₂)4.5-

Simulated IR and Raman Spectra for Validation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. cardiff.ac.uk Computational chemistry allows for the simulation of these spectra by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.ukresearchgate.net These calculations are performed on the optimized molecular geometry, and the results provide a theoretical vibrational fingerprint of the molecule.

Comparing simulated spectra with experimental data serves as a crucial validation step for the computational model. A good agreement between the predicted and observed peak positions and relative intensities confirms that the calculated geometry is a reliable representation of the actual molecular structure.

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, key vibrational modes would include the C=O stretch of the ketone, N-H stretching of the primary amine, C-N stretching, aromatic and aliphatic C-H stretches, and aromatic ring vibrations. The calculated frequencies for these modes can help in the definitive assignment of the experimental IR and Raman bands.

A table of hypothetical, unscaled vibrational frequencies for key functional groups is presented below.

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Activity
N-H Symmetric Stretch-NH₂3450Moderate
N-H Asymmetric Stretch-NH₂3550Moderate
Aromatic C-H StretchAr-H3080Strong
Aliphatic C-H Stretch-CH₂-, -CH₃2975Moderate
Carbonyl C=O StretchC=O1685Very Strong
Aromatic C=C StretchAr C=C1600, 1480Strong
C-N StretchAr-N1320Moderate

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. nist.gov This gap is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.net

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, the presence of the electron-donating amino group and the electron-withdrawing propanone group on the aromatic ring would be expected to influence the energies of the frontier orbitals. researchgate.netrsc.org Computational analysis would precisely quantify these energies and the resulting gap, allowing for predictions about the molecule's reactivity in various chemical reactions.

A hypothetical set of calculated frontier orbital energies is shown below.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE) 4.65

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto a surface of constant electron density, illustrating the net electrostatic effect of the molecule's electrons and nuclei. libretexts.org MEP maps are color-coded to indicate different regions of electrostatic potential: electron-rich areas, which are susceptible to electrophilic attack, are typically shown in red, while electron-poor regions, susceptible to nucleophilic attack, are shown in blue. researchgate.net

In 1-Propanone, 1-(2-amino-3-methylphenyl)-, the MEP surface would be expected to show a significant negative potential (red/yellow) around the lone pairs of the carbonyl oxygen and the amino nitrogen, identifying these as the primary sites for electrophilic interaction. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the amino group, indicating their susceptibility to interaction with nucleophiles. Such an analysis provides a clear and intuitive guide to the molecule's reactive sites. libretexts.orgresearchgate.net

Mechanistic Investigations of Formation and Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. acs.org

A transition state is a specific, high-energy configuration that exists along the reaction coordinate between reactants and products. unacademy.commasterorganicchemistry.com It represents the point of maximum potential energy on the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier. britannica.com

Computational methods can be used to locate the precise geometry of a transition state and calculate its energy. This allows for the determination of the activation energy, which is a key factor governing the rate of a reaction. For a potential synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)-, such as a Friedel-Crafts acylation of 2-methylaniline, computational analysis could identify the transition state for the key acylation step. The calculated reaction barrier would provide a quantitative measure of the reaction's feasibility and help in optimizing reaction conditions.

A hypothetical calculated activation energy for a formation pathway is given below.

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (ΔE‡)+22.5

Reaction Coordinate Analysis

Key Aspects of Reaction Coordinate Analysis for Analogous Systems:

Transition State (TS) Geometry: Computational studies on the reaction of α-bromoacetophenones with hydroxide (B78521) ions have successfully characterized the geometry of the transition state. acs.org For a nucleophilic attack on the carbonyl carbon of 1-Propanone, 1-(2-amino-3-methylphenyl)-, the transition state would involve the incipient bond formation between the nucleophile and the carbonyl carbon, and a concomitant rehybridization of the carbonyl carbon from sp² to sp³. The specific bond lengths and angles in the transition state are critical parameters determined through computational modeling.

Energy Barriers: The activation energy (energy barrier) is a crucial kinetic parameter derived from the reaction coordinate diagram. It represents the energy difference between the reactants and the transition state. For substituted acetophenones, the nature and position of the substituents significantly influence this barrier. For instance, electron-donating groups like the amino and methyl groups in 1-Propanone, 1-(2-amino-3-methylphenyl)- are expected to increase the electron density on the carbonyl carbon, potentially raising the energy barrier for nucleophilic attack compared to unsubstituted acetophenone (B1666503).

Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state connects the reactants and products on the potential energy surface. acs.org In some cases, reaction pathways can bifurcate, leading to different products from a single transition state. acs.org For 1-Propanone, 1-(2-amino-3-methylphenyl)-, different reaction pathways could be envisaged depending on the nature of the attacking reagent and reaction conditions.

Intramolecular Hydrogen Bonding: The ortho-amino group in 1-Propanone, 1-(2-amino-3-methylphenyl)- can form an intramolecular hydrogen bond with the carbonyl oxygen. Theoretical studies on 2'-aminoacetophenone (B46740) derivatives have shown that such hydrogen bonds can influence the ground-state geometry and photophysical properties. nih.gov This intramolecular interaction would also be expected to play a significant role in the reaction coordinate analysis by stabilizing the ground state and potentially influencing the geometry and energy of the transition state.

Hypothetical Reaction Coordinate Data:

To illustrate the concepts, the following interactive table presents hypothetical data for a nucleophilic addition reaction to 1-Propanone, 1-(2-amino-3-methylphenyl)-, based on general principles and data from analogous systems.

ParameterHypothetical ValueDescription
Reactant Energy 0.0 kcal/molRelative energy of the starting materials.
Transition State Energy +15.0 kcal/molThe energy barrier for the reaction.
Product Energy -5.0 kcal/molRelative energy of the final product.
C=O Bond Length (Reactant) 1.23 ÅStandard double bond length.
C-Nu Bond Length (TS) 2.05 ÅPartially formed bond in the transition state.
C-O Bond Length (TS) 1.35 ÅPartially broken pi bond in the transition state.

Note: The data in this table is illustrative and not derived from actual experimental or computational results for 1-Propanone, 1-(2-amino-3-methylphenyl)-.

Influence of Substituents:

The amino and methyl groups on the phenyl ring of 1-Propanone, 1-(2-amino-3-methylphenyl)- would have a pronounced effect on the reaction coordinate. The electron-donating nature of these groups would increase the electron density at the carbonyl carbon, making it less electrophilic. This would likely lead to a higher activation energy for nucleophilic attack compared to an unsubstituted analog. Furthermore, the steric hindrance from the ortho-amino and meta-methyl groups could also influence the trajectory of the incoming nucleophile, affecting the geometry of the transition state.

Reaction Chemistry and Derivatization of 1 Propanone, 1 2 Amino 3 Methylphenyl

Reactions at the Ketone Carbonyl Group

The propanone side chain features an electrophilic carbonyl carbon, which is a primary site for nucleophilic attack. The reactivity of this group is central to many transformations of the molecule.

The carbonyl carbon of 1-Propanone, 1-(2-amino-3-methylphenyl)- is susceptible to attack by a wide range of nucleophiles. mdpi.com This class of reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the C=O double bond to a single bond, resulting in a tetrahedral intermediate that is typically protonated to yield an alcohol. mdpi.com

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li), are expected to react readily with the ketone. For example, the addition of ethylmagnesium bromide would yield a tertiary alcohol, 3-(2-amino-3-methylphenyl)-3-pentanol, after acidic workup. These reactions are generally irreversible.

Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of this compound. evitachem.comresearchgate.net Reaction with primary amines (R-NH₂) under mildly acidic conditions would lead to the formation of an imine, while reaction with secondary amines (R₂NH) would yield an enamine. These reactions are fundamental in building more complex molecular architectures.

The ketone group can be readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The reaction with sodium borohydride, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, would convert 1-Propanone, 1-(2-amino-3-methylphenyl)- into 1-(2-amino-3-methylphenyl)propan-1-ol. organic-chemistry.org This reduction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. organic-chemistry.org

The resulting 1,2-amino alcohol is a valuable chiral intermediate in synthetic chemistry. organic-chemistry.orgresearchgate.net While the oxidation of the ketone itself is not a common transformation without cleaving the carbon skeleton, the adjacent methylene (B1212753) group (the α-carbon) can participate in reactions. Under basic or acidic conditions, the ketone can form an enol or enolate, which can then react with various electrophiles.

Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring is nucleophilic and can undergo a variety of common amine reactions.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potent nucleophile. It can readily react with acylating agents such as acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-propionyl-6-methylphenyl)acetamide. This N-acylation is a common strategy for protecting the amino group or for synthesizing more complex amide-containing structures. rsc.org

Alkylation of the amino group involves the formation of a new carbon-nitrogen bond. nih.gov Reaction with alkyl halides, such as methyl iodide, can lead to mono- and di-alkylated products. These reactions often require a base to neutralize the acid generated and can sometimes be challenging to control for selectivity. nih.gov More advanced methods, such as reductive amination or hydrogen-borrowing catalysis, offer alternative routes to N-alkylated derivatives.

Perhaps the most significant application of 2-aminoaryl ketones like 1-Propanone, 1-(2-amino-3-methylphenyl)- is in the synthesis of heterocyclic compounds. The juxtaposition of the amino group and the ketone functionality allows for intramolecular cyclization or intermolecular condensation-cyclization reactions to form fused ring systems.

A prime example is the Friedländer annulation , a classic and versatile method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl or other electron-withdrawing group). For instance, reacting 1-Propanone, 1-(2-amino-3-methylphenyl)- with a simple ketone like acetone (B3395972) under acidic or basic catalysis would theoretically produce 2,8-dimethyl-4-ethylquinoline. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline (B57606) ring.

The versatility of the Friedländer synthesis allows for the creation of a wide array of substituted quinolines by varying the reaction partner.

Table 1: Examples of Quinolines Synthesized via Friedländer Reaction of 2-Aminoaryl Ketones
2-Aminoaryl Ketoneα-Methylene Ketone PartnerCatalyst/ConditionsResulting Quinoline Product
1-(2-amino-3-methylphenyl)-1-propanoneEthyl acetoacetateAcid (e.g., p-TsOH) or Base (e.g., piperidine)Ethyl 2,8-dimethyl-4-ethylquinoline-3-carboxylate
1-(2-aminophenyl)ethanoneCyclohexanoneIodine (I₂)1,2,3,4-Tetrahydroacridine
1-(2-amino-5-chlorophenyl)(phenyl)methanoneAcetophenone (B1666503)p-Toluenesulfonic acid6-Chloro-2,4-diphenylquinoline

Reactions at the Aromatic Ring

The benzene (B151609) ring of 1-Propanone, 1-(2-amino-3-methylphenyl)- can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents already present: the amino group (-NH₂), the methyl group (-CH₃), and the propanoyl group (-COCH₂CH₃).

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director.

Methyl Group (-CH₃): A moderately activating group and an ortho-, para-director.

Propanoyl Group (-COCH₂CH₃): A deactivating group and a meta-director.

The strongly activating amino group dominates the directing effects. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The available positions are C4' and C6'. The C6' position is para to the amino group and ortho to the methyl group. The C4' position is ortho to the amino group and meta to the methyl group. Steric hindrance from the adjacent methyl and propanoyl groups will also influence the regioselectivity. Electrophilic attack at the C6' position is generally favored due to the powerful para-directing effect of the amino group.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid would likely result in bromination at the C6' position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂), expected predominantly at the C6' position.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H).

Under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This ammonium group is a strong deactivating group and a meta-director. This can significantly alter the reactivity and regioselectivity of the substitution reaction.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (SEAr) reactions, the substitution pattern on the aromatic ring of 1-Propanone, 1-(2-amino-3-methylphenyl)- is predominantly controlled by the strongly activating amino group. This group directs incoming electrophiles to the positions ortho and para to it.

The available positions on the ring are C4, C5, and C6.

Position C6: Ortho to the amino group and ortho to the propanoyl group.

Position C4: Para to the amino group and meta to the propanoyl group.

Position C5: Meta to the amino group and para to the methyl group.

Due to the powerful directing effect of the amino group, electrophilic attack is expected to occur primarily at the C4 and C6 positions. The propanoyl group's deactivating nature will disfavor substitution at C6 (ortho to it) and C2 (already substituted). The methyl group weakly activates its ortho (C2, C4) and para (C6) positions. The synergistic activation of the C4 position by both the amino (para) and methyl (ortho) groups, combined with its meta relationship to the deactivating propanoyl group, makes it the most probable site for substitution. The C6 position is also activated (ortho to -NH₂) but may experience some steric hindrance from the adjacent propanoyl group.

However, direct electrophilic substitution on highly activated anilines can be problematic, often leading to over-reaction, such as polyhalogenation, and decomposition under strongly acidic conditions required for nitration or sulfonation. libretexts.orglibretexts.org For instance, direct nitration of aniline (B41778) with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-substituted product, because the amino group is protonated to form the meta-directing anilinium ion.

To circumvent these issues, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetanilide, through acetylation. chemistrysteps.com This N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which prevents polysubstitution and side reactions. libretexts.org Subsequent hydrolysis of the amide regenerates the amino group.

Table 1. Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-(2-amino-3-methylphenyl)propan-1-one.
ReactionReagentsPredicted Major ProductRationale
BrominationBr₂ in H₂O or CCl₄1-(2-amino-4,6-dibromo-3-methylphenyl)propan-1-oneHigh reactivity of the unprotected amine leads to polysubstitution at available ortho/para positions.
Controlled Bromination1. Acetic anhydride (B1165640) 2. Br₂ in CH₃COOH 3. H₃O⁺/OH⁻1-(2-amino-4-bromo-3-methylphenyl)propan-1-oneAmide protection moderates reactivity, favoring monobromination at the sterically less hindered para position. chemistrysteps.com
Nitration (Protected)1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺/OH⁻1-(2-amino-3-methyl-4-nitrophenyl)propan-1-oneProtection prevents oxidation and anilinium ion formation, directing the nitro group to the para position.
SulfonationFuming H₂SO₄2-amino-3-methyl-4-propionylbenzenesulfonic acidUnder strongly acidic conditions, the amino group is protonated, and sulfonation likely occurs para to the anilinium ion.

Metalation and Cross-Coupling Reactions on the Aromatic Core

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds but typically require an aryl halide or triflate as a substrate. wikipedia.orgwikipedia.orglibretexts.org Therefore, 1-Propanone, 1-(2-amino-3-methylphenyl)- must first undergo selective halogenation, as described in the previous section, to produce a substrate like 1-(2-amino-4-bromo-3-methylphenyl)propan-1-one.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orgorganic-chemistry.org The halogenated derivative of the title compound could be coupled with various aryl, vinyl, or alkyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new carbon frameworks. libretexts.orgnih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgchemeurope.com The halogenated derivative could react with alkenes like acrylates or styrenes to yield substituted alkenes, further functionalizing the molecule. libretexts.org

Directed ortho-metalation (DoM) is another strategy for functionalizing the aromatic ring. While the amino group can direct lithiation, it is often doubly lithiated on the nitrogen itself. nih.govcapes.gov.br The presence of multiple directing groups could lead to complex regiochemical outcomes.

Table 2. Potential Cross-Coupling Reactions of a Halogenated Derivative.
Reaction TypeStarting MaterialCoupling PartnerTypical Catalyst/BasePotential Product
Suzuki-Miyaura Coupling1-(2-amino-4-bromo-3-methylphenyl)propan-1-onePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃1-(2-amino-3-methyl-[1,1'-biphenyl]-4-yl)propan-1-one
Heck Reaction1-(2-amino-4-bromo-3-methylphenyl)propan-1-oneStyrenePd(OAc)₂ / PPh₃ / Et₃N1-(2-amino-4-((E)-2-phenylethenyl)-3-methylphenyl)propan-1-one
Sonogashira Coupling1-(2-amino-4-iodo-3-methylphenyl)propan-1-onePhenylacetylenePd(PPh₃)₂Cl₂, CuI / Et₃N1-(2-amino-3-methyl-4-(phenylethynyl)phenyl)propan-1-one

Synthesis of Complex Molecular Architectures Utilizing 1-Propanone, 1-(2-amino-3-methylphenyl)- as a Building Block

The bifunctional nature of 1-Propanone, 1-(2-amino-3-methylphenyl)-, possessing both a nucleophilic amino group and an electrophilic ketone, makes it an excellent precursor for synthesizing complex molecules, particularly heterocycles.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. acsgcipr.orgmdpi.comnih.gov The subject compound is well-suited for MCRs designed for heterocycle synthesis. For example, it could serve as the aniline component in reactions that also involve an aldehyde and another nucleophile or carbonyl compound. The ortho-aminoaryl ketone moiety is a classic precursor for the synthesis of quinolines via the Friedländer annulation, which involves condensation with a compound containing an α-methylene ketone. This could be adapted into an MCR format.

Table 3. Hypothetical Multi-component Reaction for Heterocycle Synthesis.
Reaction NameComponentsPotential Product ClassDescription
Pfitzinger Reaction1. 1-(2-amino-3-methylphenyl)propan-1-one 2. Isatin 3. BaseSubstituted Quinoline-4-carboxylic acidsThe amino ketone condenses with isatin, which opens to provide the necessary dicarbonyl intermediate for cyclization into a quinoline ring.
Hantzsch-type Dihydropyridine (B1217469) Synthesis1. 1-(2-amino-3-methylphenyl)propan-1-one (as an enamine) 2. Aldehyde 3. β-ketoesterSubstituted DihydropyridinesWhile typically using ammonia, an amino ketone could potentially be incorporated to generate highly functionalized dihydropyridine scaffolds.

Polymerization Initiators or Monomers

Aryl ketones and α-amino ketones are known classes of photoinitiators for free radical polymerization. smolecule.com Upon absorption of UV light, these molecules can undergo cleavage to generate radicals that initiate the polymerization of monomers. Specifically, α-amino ketones are known to undergo Norrish Type I cleavage, a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon. This process is highly efficient and generates two radical species.

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, the analogous α-cleavage would generate a benzoyl radical and an α-aminoalkyl radical, both of which could initiate polymerization. This makes it a potential candidate as a Type I photoinitiator, similar to commercially available compounds like 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. smolecule.com

Table 4. Comparison with a Known α-Amino Ketone Photoinitiator.
CompoundKey Structural FeatureMechanism of Radical Generation
1-Propanone, 1-(2-amino-3-methylphenyl)-Aryl ketone with α-amino group (part of the ring)Potential Norrish Type I α-cleavage of the propanoyl group
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Irgacure 907)α-amino ketoneNorrish Type I α-cleavage between the carbonyl and the α-carbon
2-[Benzyl(methyl)amino]-1-phenylpropan-1-oneα-amino ketoneNorrish Type I α-cleavage between the carbonyl and the α-carbon smolecule.com

Photochemical and Photophysical Transformations

The photochemistry of aryl ketones is a well-studied field. Upon absorption of UV light, 1-Propanone, 1-(2-amino-3-methylphenyl)- would be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are dictated by the structure.

Norrish Type I Reaction (α-Cleavage): As mentioned above, cleavage of the bond between the carbonyl carbon and the ethyl group, or between the carbonyl carbon and the aryl ring, can occur. Cleavage of the C(O)-Aryl bond is less likely due to its higher bond strength. Cleavage of the C(O)-Ethyl bond would generate a 2-amino-3-methylbenzoyl radical and an ethyl radical. youtube.com

Norrish Type II Reaction: This reaction involves intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, followed by cleavage or cyclization. youtube.comsemanticscholar.org In this molecule, the propanoyl chain has a γ-hydrogen on its terminal methyl group. Abstraction of this hydrogen would lead to a 1,4-biradical intermediate, which could then cleave to form 1-(2-amino-3-methylphenyl)ethan-1-one and ethene, or cyclize to form a cyclobutanol (B46151) derivative. rsc.org

The presence of the amino group could also influence the photophysical properties, potentially leading to fluorescence or phosphorescence, although intramolecular hydrogen bonding or charge transfer could quench these processes.

Table 5. Potential Photochemical Pathways for 1-(2-amino-3-methylphenyl)propan-1-one.
Reaction TypeInitiating StepKey IntermediateMajor Products
Norrish Type Iα-cleavage of the C(O)-C₂H₅ bond2-amino-3-methylbenzoyl radical and ethyl radicalRadical coupling products, initiation of polymerization
Norrish Type IIIntramolecular γ-hydrogen abstraction1,4-biradical1-(2-amino-3-methylphenyl)ethan-1-one and ethene (cleavage); substituted cyclobutanol (cyclization)

Analytical Methodologies for Research and Characterization of 1 Propanone, 1 2 Amino 3 Methylphenyl in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of 1-Propanone, 1-(2-amino-3-methylphenyl)- from related substances, impurities, or matrix components. The choice of technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of non-volatile, thermally labile compounds like 1-Propanone, 1-(2-amino-3-methylphenyl)-. A reverse-phase HPLC (RP-HPLC) method is typically suitable, leveraging the compound's moderate polarity.

Method development involves a systematic optimization of chromatographic conditions to achieve adequate retention, resolution from potential impurities, and symmetrical peak shape. For a structurally similar compound, 2'-Aminoacetophenone (B46740), a reverse-phase method has been shown to provide good separation. sielc.com A similar approach can be adapted for 1-Propanone, 1-(2-amino-3-methylphenyl)-. The key parameters include the choice of a stationary phase, mobile phase composition, and detector settings. A C18 column is a common starting point due to its versatility and hydrophobic nature. mtc-usa.com

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com The buffer controls the pH, which is critical for ionizable compounds like aromatic amines to ensure consistent retention and peak shape. An acidic pH, using additives like formic acid or phosphoric acid, is often employed to protonate the amine group, which can improve peak symmetry and retention on a C18 column. sielc.com Gradient elution may be necessary to separate impurities with a wide range of polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance (λmax), which is determined by its chromophoric structure. juniperpublishers.com

Table 1: Illustrative HPLC Method Parameters for Analysis of 1-Propanone, 1-(2-amino-3-methylphenyl)-

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and efficiency for aromatic ketones.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to ensure consistent protonation of the amine.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 min To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD) Allows for monitoring at multiple wavelengths and peak purity assessment.

| Detection λ | ~254 nm and 320 nm (estimated) | Aromatic systems typically absorb strongly in the UV region. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, 1-Propanone, 1-(2-amino-3-methylphenyl)-, with its polar amino group, is not sufficiently volatile for direct GC analysis and may exhibit poor peak shape due to interactions with the stationary phase. thermofisher.comresearchgate.net Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com

Common derivatization strategies for primary amines involve converting the active hydrogen on the amino group into a less polar, more stable moiety. researchgate.net Silylation is a widely used technique, employing reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.comsigmaaldrich.com These derivatives are significantly more volatile and less prone to adsorption, leading to improved chromatographic performance. sigmaaldrich.com

The derivatized sample is then injected into a GC system, typically equipped with a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). thermofisher.com A mass spectrometer (MS) is the preferred detector (GC-MS) as it provides both quantification and structural information for peak identification. nih.govoup.comscilit.com

Table 2: Typical GC-MS Conditions for Derivatized 1-Propanone, 1-(2-amino-3-methylphenyl)-

Parameter Condition Rationale
Derivatization Reagent MTBSTFA in Acetonitrile Forms stable TBDMS derivatives that are less moisture-sensitive. sigmaaldrich.com
Reaction Conditions 100 °C for 2-4 hours Ensures complete derivatization of the primary amine. researchgate.net
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm Standard non-polar column suitable for a wide range of derivatives.
Carrier Gas Helium or Hydrogen Inert carrier gas for GC-MS. nih.govoup.com
Inlet Temperature 280 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min Separates analytes based on boiling points.
Detector Mass Spectrometer (MS) Provides high sensitivity and specificity for identification.

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique producing reproducible fragmentation patterns. |

Chiral Chromatography for Enantiomeric Excess Determination

Since 1-Propanone, 1-(2-amino-3-methylphenyl)- is a chiral molecule (possessing a stereocenter at the carbon adjacent to the carbonyl group), it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. wikipedia.org This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. researchgate.net

The most common CSPs for chiral separations are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) or cyclodextrins. wikipedia.orgnih.gov These phases provide a chiral environment through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org Method development involves screening different CSPs and mobile phases (normal-phase, polar organic, or reverse-phase) to find conditions that provide baseline separation of the enantiomers. nih.gov

Table 3: Example Chiral HPLC Method Parameters

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® IA) Broad applicability for separating enantiomers of various compound classes, including ketones. mdpi.com
Mobile Phase Hexane/Isopropanol (90:10, v/v) Typical normal-phase eluent for polysaccharide CSPs.
Flow Rate 0.5 - 1.0 mL/min Adjusted to optimize resolution and analysis time.
Column Temp. 25 °C Temperature can influence enantioselectivity.

| Detector | UV-Vis at λmax | Standard detection for chromophoric compounds. |

Advanced Spectroscopic Quantification Methods

Spectroscopic methods offer an alternative or complementary approach to chromatography for quantification, often with minimal sample preparation.

Calibration Curve Development for Spectrophotometric Analysis

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying a compound in solution, provided it contains a chromophore. juniperpublishers.com 1-Propanone, 1-(2-amino-3-methylphenyl)-, with its substituted aromatic ring, is expected to absorb UV radiation, making it suitable for this technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. carleton.ca

The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. juniperpublishers.com Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. juniperpublishers.com

Next, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring the absorbance of each at the predetermined λmax. nih.gov A graph of absorbance versus concentration is then plotted. For the method to be valid, this plot must be linear over the desired concentration range, with a correlation coefficient (R²) close to 1.0. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. carleton.ca

Table 5: Example Data for a Spectrophotometric Calibration Curve

Standard Concentration (µg/mL) Absorbance at λmax
5.0 0.152
10.0 0.301
15.0 0.455
20.0 0.603
25.0 0.748
Linear Equation y = 0.0299x + 0.0015

| Correlation (R²) | 0.9998 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques provide a synergistic combination of separation and detection capabilities, making them ideal for the comprehensive analysis of "1-Propanone, 1-(2-amino-3-methylphenyl)-" and its related impurities in complex sample matrices. These techniques are crucial for achieving the high levels of sensitivity and selectivity required in pharmaceutical research and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the trace analysis and impurity profiling of pharmaceutical compounds, including "1-Propanone, 1-(2-amino-3-methylphenyl)-".

GC-MS Analysis:

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino group in "1-Propanone, 1-(2-amino-3-methylphenyl)-", derivatization is often a necessary step prior to GC analysis to improve volatility and chromatographic peak shape. sigmaaldrich.com Common derivatization techniques for aromatic amines include acylation or silylation. sigmaaldrich.comscilit.com For instance, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can yield derivatives with excellent chromatographic properties and mass spectrometric responses. scilit.com

In the context of impurity profiling, GC-MS can effectively separate and identify structurally related impurities that may arise during the synthesis of the target compound. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analyte and its impurities. For structurally similar aminoketones, the major mass spectral peaks often correspond to iminium cation fragments, which can be characteristic of the side-chain and amine portions of the molecule. nih.govoup.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can further aid in the unambiguous identification of impurities by providing elemental composition data. thermofisher.com

LC-MS Analysis:

LC-MS, particularly with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of non-volatile and thermally labile compounds without the need for derivatization. lcms.czmdpi.com Reversed-phase liquid chromatography (RP-LC) is a common separation mode for aromatic compounds like "1-Propanone, 1-(2-amino-3-methylphenyl)-". uspceu.es

For trace analysis, LC-MS/MS operating in multiple reaction monitoring (MRM) mode provides exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions. mdpi.com This is critical for quantifying low-level impurities in active pharmaceutical ingredients (APIs) or formulated products. scirp.org Impurity profiling by LC-MS involves the detection and identification of known and unknown impurities. High-resolution mass spectrometry is invaluable in this process, as it allows for the determination of the elemental composition of unknown peaks, providing significant clues to their identity.

The following table summarizes typical parameters for the GC-MS and LC-MS analysis of aromatic amines and aminoketones, which can be adapted for "1-Propanone, 1-(2-amino-3-methylphenyl)-".

ParameterGC-MSLC-MS/MS
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)Reversed-phase C18 or similar
Carrier Gas/Mobile Phase HeliumGradient of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and organic solvent (e.g., acetonitrile or methanol)
Injection Mode Split/SplitlessAutosampler
Ionization Source Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Ion Trap, Time-of-Flight (TOF)Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF)
Detection Mode Full Scan, Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM), Full Scan MS/MS
Sample Preparation Derivatization may be required (e.g., acylation, silylation)Dilution, filtration, solid-phase extraction (SPE)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of LC with the definitive structure elucidation power of NMR. iosrphr.org This technique allows for the direct, in-situ structural analysis of compounds within a complex mixture as they elute from the LC column, thereby eliminating the need for laborious isolation and purification steps. mdpi.com

For the analysis of "1-Propanone, 1-(2-amino-3-methylphenyl)-" and its potential impurities or degradation products, LC-NMR can provide unambiguous structural information. This is particularly valuable for differentiating between isomers that may have identical mass spectra and similar chromatographic retention times.

LC-NMR experiments can be performed in several modes:

On-flow (Continuous) Mode: The eluent from the LC column flows continuously through the NMR flow cell, and spectra are acquired in real-time. This mode is useful for a quick overview of the components in a mixture. iosrphr.orgnih.gov

Stopped-flow Mode: When a peak of interest is detected (e.g., by a UV detector), the chromatographic flow is stopped, and the analyte is held within the NMR probe's active volume. This allows for the acquisition of more sensitive and detailed 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) over an extended period, which is crucial for complete structural elucidation. nih.gov

Loop/Cartridge Storage Mode: Individual chromatographic peaks are collected in storage loops or on solid-phase extraction (SPE) cartridges for subsequent, offline NMR analysis. This mode allows for the use of deuterated solvents for the NMR measurement, which can improve spectral quality. mdpi.com

The application of LC-NMR would be instrumental in confirming the structure of "1-Propanone, 1-(2-amino-3-methylphenyl)-" in a reaction mixture or identifying the precise structure of an unknown impurity without the need for its isolation.

Method Validation for Robustness and Reproducibility in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaerudition.orggavinpublishers.com For research involving "1-Propanone, 1-(2-amino-3-methylphenyl)-", validation ensures the reliability and consistency of the data generated. Robustness and reproducibility are critical components of method validation.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. researchgate.net The evaluation of robustness is typically performed during the method development phase. ich.org

Reproducibility refers to the ability of a method to produce consistent results when the analysis is performed in different laboratories, by different analysts, or with different equipment. chromatographyonline.com

A robustness study for an HPLC method for the analysis of "1-Propanone, 1-(2-amino-3-methylphenyl)-" would involve systematically varying key parameters and observing the effect on the results (e.g., peak area, retention time, resolution).

The following interactive data table illustrates typical parameters and variations that would be assessed in a robustness study for an HPLC method, as guided by the International Council for Harmonisation (ICH) guidelines. ich.orgbiopharmaspec.com

Parameter VariedOriginal ValueVariation 1Variation 2Potential Effect on Results
Mobile Phase pH 3.02.83.2Shift in retention time, changes in peak shape
Column Temperature (°C) 302832Shift in retention time, changes in resolution
Flow Rate (mL/min) 1.00.91.1Proportional change in retention time, potential change in resolution
Mobile Phase Composition (%) 50% Acetonitrile48% Acetonitrile52% AcetonitrileSignificant shift in retention time and resolution
Wavelength (nm) 254252256Change in peak response/sensitivity
Column Manufacturer/Batch Brand X, Lot ABrand X, Lot BBrand Y, Lot CPotential changes in selectivity and retention time

The results of these deliberate variations are statistically analyzed to determine if any parameter has a significant effect on the analytical results. This information is crucial for establishing system suitability parameters to ensure the method performs as expected over its lifecycle. researchgate.net A validated, robust, and reproducible analytical method is essential for generating high-quality data in any research or quality control setting involving "1-Propanone, 1-(2-amino-3-methylphenyl)-".

Potential Academic Applications and Future Research Directions of 1 Propanone, 1 2 Amino 3 Methylphenyl

Exploration as a Ligand Precursor in Coordination Chemistry

The presence of both a primary amine (-NH2) and a carbonyl group (C=O) in proximity on an aromatic backbone makes 1-Propanone, 1-(2-amino-3-methylphenyl)- an excellent candidate for a bidentate ligand precursor. These two groups can coordinate to a single metal center, forming a stable chelate ring.

Synthesis of Novel Metal Complexes

The amino and carbonyl groups can act as Lewis bases, donating their lone pairs of electrons to a metal ion. This interaction can lead to the formation of a variety of coordination complexes with transition metals such as copper, nickel, cobalt, and zinc. The synthesis of such complexes would typically involve the reaction of 1-Propanone, 1-(2-amino-3-methylphenyl)- with a metal salt in a suitable solvent.

Furthermore, the reactivity of the primary amine allows for the straightforward synthesis of Schiff base ligands. Condensation of the amine with various aldehydes or ketones would yield a new class of multidentate ligands. These Schiff bases, with their imine (-N=CH-) linkage, can then be used to synthesize a diverse array of metal complexes with varying coordination geometries and electronic properties. The synthesis of Schiff bases and their subsequent complexation with metal ions is a well-established method for creating novel coordination compounds. nih.govsemanticscholar.orgresearchgate.netscience.govresearchgate.netmdpi.comnih.gov

Table 1: Potential Metal Complexes with 1-Propanone, 1-(2-amino-3-methylphenyl)- Derived Ligands

Metal Ion (M)Potential LigandPotential Complex FormulaPredicted Geometry
Cu(II)1-(2-amino-3-methylphenyl)-1-propanone[Cu(C10H12NO)2]Square Planar
Ni(II)Schiff base with salicylaldehyde[Ni(C17H16N2O2)]Square Planar
Co(II)1-(2-amino-3-methylphenyl)-1-propanone[Co(C10H12NO)2]Cl2Tetrahedral
Zn(II)Schiff base with pyridine-2-carbaldehyde[Zn(C16H15N3O)Cl2]Tetrahedral

Note: The formulas and geometries are hypothetical and would require experimental verification.

Catalytic Activity of Derived Complexes

Metal complexes derived from ligands similar to 1-Propanone, 1-(2-amino-3-methylphenyl)- have shown significant catalytic activity in various organic transformations. mdpi.com It is plausible that metal complexes of this compound or its Schiff base derivatives could also exhibit catalytic properties.

Potential catalytic applications could include oxidation reactions, reductions, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the aromatic ring or the Schiff base moiety, would play a crucial role in determining the catalytic efficiency and selectivity of the resulting metal complex. For instance, the introduction of bulky groups near the metal center could create a chiral environment, potentially enabling enantioselective catalysis. The catalytic activity of such complexes is an area ripe for investigation. nih.gov

Investigation as a Building Block for Organic Materials Science

The term "organic building blocks" refers to small, functionalized organic molecules that serve as the foundational units for constructing larger, more complex molecular architectures. arkat-usa.org 1-Propanone, 1-(2-amino-3-methylphenyl)- fits this description well, possessing multiple reactive sites that can be exploited for the synthesis of advanced organic materials.

Precursor for Optoelectronic Materials

The aromatic nature of the compound, coupled with the presence of electron-donating (amino) and electron-withdrawing (carbonyl) groups, suggests potential for applications in optoelectronic materials. Molecules with such donor-acceptor architectures can exhibit interesting photophysical properties, including fluorescence and non-linear optical behavior.

By extending the conjugation of the aromatic system through chemical modifications, it might be possible to synthesize novel dyes or chromophores. For example, diazotization of the amino group followed by coupling reactions could lead to the formation of azo dyes with potential applications in optical data storage or as components in organic light-emitting diodes (OLEDs). The synthesis and characterization of Schiff bases derived from this compound could also lead to materials with unique optoelectronic properties. nih.gov

Incorporation into Polymeric Scaffolds

The primary amine and ketone functionalities of 1-Propanone, 1-(2-amino-3-methylphenyl)- offer handles for its incorporation into polymeric structures. For instance, the amine group can react with acyl chlorides or epoxides to form polyamide or epoxy resins, respectively. The ketone group could be a site for polymerization through reactions like the aldol (B89426) condensation.

Incorporating this molecule into a polymer backbone could impart specific properties to the resulting material. The rigidity of the aromatic ring could enhance the thermal stability of the polymer, while the functional groups could serve as sites for further modification or for interaction with other molecules. This approach could be used to create functional polymers for a variety of applications, from specialty plastics to materials for biomedical scaffolds.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The functional groups present in 1-Propanone, 1-(2-amino-3-methylphenyl)- make it an interesting candidate for studies in host-guest chemistry and the formation of self-assembled structures.

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions, along with potential π-π stacking of the aromatic rings, could drive the self-assembly of the molecule into well-defined supramolecular architectures such as sheets, ribbons, or gels. The study of such assemblies can provide insights into the fundamental principles of molecular recognition. researchgate.netmdpi.com

Furthermore, this compound could act as a guest molecule, fitting into the cavity of a larger host molecule. The size, shape, and electronic properties of the molecule would determine its affinity for different hosts. Such host-guest complexes have applications in areas like chemical sensing, drug delivery, and catalysis. nih.gov The ability to form specific non-covalent interactions is a key feature of molecules used in supramolecular chemistry. mdpi.com

Self-Assembly Studies

The molecular architecture of 1-Propanone, 1-(2-amino-3-methylphenyl)- suggests a propensity for self-assembly into ordered supramolecular structures. The presence of both a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the carbonyl group, C=O) in close proximity allows for the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks. Specifically, N—H⋯O hydrogen bonds could be a dominant motif, driving the assembly of molecules into infinite chains.

Furthermore, the aromatic phenyl ring is capable of participating in π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, would further stabilize the self-assembled structures. The interplay between hydrogen bonding and π-π stacking could lead to the formation of well-defined nanostructures in solution or in the solid state.

Future research in this area could involve a detailed investigation of the self-assembly behavior of 1-Propanone, 1-(2-amino-3-methylphenyl)- under various conditions, such as different solvents and temperatures. Characterization of the resulting supramolecular structures using techniques like X-ray crystallography, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) would provide valuable insights into the packing arrangements and morphology of the assemblies.

Recognition Elements

The structural features of 1-Propanone, 1-(2-amino-3-methylphenyl)- make it a promising candidate for the development of molecular recognition elements, particularly in the field of chemical sensors. The amino group can be readily derivatized to form Schiff bases through condensation with various aldehydes. These Schiff base derivatives often exhibit interesting photophysical properties, such as fluorescence, which can be modulated upon binding to specific analytes.

For instance, Schiff bases derived from 2-aminoaryl ketones have been shown to act as chemosensors for metal ions. researchgate.netrsc.orgresearchgate.netnih.gov The binding of a metal ion to the Schiff base ligand can cause a change in its fluorescence intensity or a shift in its emission wavelength, allowing for the selective detection of the target ion. The specificity of the sensor can be tuned by varying the aldehyde used in the Schiff base formation, thereby altering the coordination environment for the metal ion.

The design of chemosensors based on 1-Propanone, 1-(2-amino-3-methylphenyl)- could be a fruitful area of research. By synthesizing a library of Schiff base derivatives and screening their interactions with various metal ions and other analytes, it may be possible to develop highly selective and sensitive sensors for environmental monitoring or biological imaging applications.

Design of Novel Synthetic Methodologies Inspired by its Structure

The juxtaposition of a nucleophilic amino group and an electrophilic carbonyl group on the same aromatic ring makes 1-Propanone, 1-(2-amino-3-methylphenyl)- a versatile building block for the synthesis of heterocyclic compounds. Its structure is particularly well-suited for reactions that proceed via an intramolecular condensation or cyclization step.

One of the most well-known reactions of 2-aminoaryl ketones is the Friedländer annulation, which is used to synthesize quinolines. researchgate.netwikipedia.orgproquest.comresearchgate.netnih.govresearchgate.netorganic-chemistry.org In this reaction, the 2-aminoaryl ketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl functionality. The initial intermolecular condensation is followed by an intramolecular cyclization and dehydration to afford the quinoline (B57606) ring system. The structure of 1-Propanone, 1-(2-amino-3-methylphenyl)- is an ideal starting material for the synthesis of substituted quinolines, which are an important class of heterocycles with a wide range of biological activities.

Furthermore, the unique reactivity of 2-aminoaryl ketones has inspired the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com For example, domino sequences involving ortho-hydroxylation, oxidation, and imidation of 2-aminoaryl ketones have been developed for the efficient synthesis of iminoquinones. rsc.orgrsc.orgresearchgate.netresearchgate.net The structure of 1-Propanone, 1-(2-amino-3-methylphenyl)- could serve as a platform for the discovery and development of new domino reactions, leading to the rapid construction of complex molecular architectures from simple starting materials.

Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of derivatives of 1-Propanone, 1-(2-amino-3-methylphenyl)- with tailored electronic and photophysical properties. By systematically modifying the substituents on the aromatic ring or the propanone side chain in silico, it is possible to predict how these changes will affect the molecule's properties, such as its absorption and emission spectra, redox potentials, and reactivity. rsc.orgacs.orgresearchgate.netnih.govacs.org

For example, DFT calculations can be used to study the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of different derivatives. The HOMO-LUMO energy gap is a key determinant of a molecule's electronic properties and can be correlated with its reactivity and spectroscopic behavior. By introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic ring, it should be possible to tune the HOMO-LUMO gap and thus modulate the compound's properties.

This computational-guided approach can accelerate the discovery of new materials with desired characteristics. For instance, derivatives with specific photophysical properties could be designed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Similarly, the reactivity of different derivatives in synthetic transformations could be predicted, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Future Research Hypotheses and Unexplored Avenues

The academic potential of 1-Propanone, 1-(2-amino-3-methylphenyl)- is far from exhausted, and several intriguing research avenues remain to be explored. Based on the known reactivity of related compounds, a number of future research hypotheses can be formulated:

Exploration of Unexplored Domino Reactions: While some domino reactions of 2-aminoaryl ketones have been reported, there is significant scope for the discovery of new cascade processes. For example, it would be interesting to investigate whether 1-Propanone, 1-(2-amino-3-methylphenyl)- can participate in domino reactions that involve the formation of more than two bonds or the construction of polycyclic systems.

Development of Asymmetric Catalytic Transformations: The propanone moiety of the title compound contains a prochiral center. The development of enantioselective reactions, such as asymmetric reductions or additions to the carbonyl group, would provide access to chiral building blocks that could be used in the synthesis of pharmaceuticals and other bioactive molecules.

Investigation of Novel Polymerization Chemistries: The bifunctional nature of 1-Propanone, 1-(2-amino-3-methylphenyl)- suggests that it could be used as a monomer in the synthesis of novel polymers. For instance, polymerization through the amino and carbonyl groups could lead to the formation of new classes of polyimines or other condensation polymers with interesting material properties.

Probing Biological Activity: Many quinoline derivatives and other nitrogen-containing heterocycles synthesized from 2-aminoaryl ketones exhibit a wide range of biological activities. It would be worthwhile to synthesize a library of compounds derived from 1-Propanone, 1-(2-amino-3-methylphenyl)- and screen them for potential therapeutic applications, such as anticancer or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Propanone, 1-(2-amino-3-methylphenyl)-, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or condensation between 2-amino-3-methylbenzene derivatives and propanone precursors. Key parameters include temperature (60–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Evidence from structurally similar compounds suggests that optimizing reaction time (6–24 hours) and pH (neutral to mildly acidic) minimizes side reactions like premature amine oxidation .

Q. How can the purity and structural integrity of 1-Propanone, 1-(2-amino-3-methylphenyl)- be validated post-synthesis?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm the presence of the amino group (δ 3.1–3.5 ppm) and methylphenyl substituents.
  • FT-IR for carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₃NO: 163.0997) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of 1-Propanone, 1-(2-amino-3-methylphenyl)- in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors), focusing on hydrogen bonding between the amino group and active-site residues. Compare results to analogs like 1-Propanone, 3-(dimethylamino)-1-phenyl derivatives to identify structure-activity trends .

Q. How can researchers resolve contradictions in reported biological activities of structurally related propanone derivatives?

  • Methodological Answer : Conduct meta-analyses of published data, emphasizing assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. aqueous buffers). Validate findings using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Q. What experimental designs are recommended for studying the compound’s photostability and environmental degradation pathways?

  • Methodological Answer : Expose the compound to UV-Vis light (λ = 254–365 nm) in controlled environments (aqueous/organic matrices) and analyze degradation products via LC-MS. Assess hydrolytic stability at varying pH (2–12) and temperatures (25–60°C). Compare to analogs like 1-Propanone, 1-(4-chlorophenyl)-2-methyl- to identify substituent effects on degradation kinetics .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- derivatives?

  • Methodological Answer : Optimize protecting group strategies for the amine (e.g., Boc or Fmoc) to prevent undesired side reactions. Use flow chemistry for precise control of reaction parameters (residence time, mixing efficiency). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield .

Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer : Employ co-solvents (e.g., PEG-400 or cyclodextrins) or pH adjustment (amine protonation in acidic buffers). For hydrophobic derivatives, synthesize water-soluble prodrugs (e.g., phosphate esters) and assess stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.